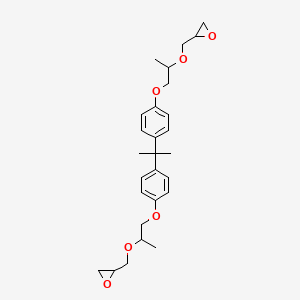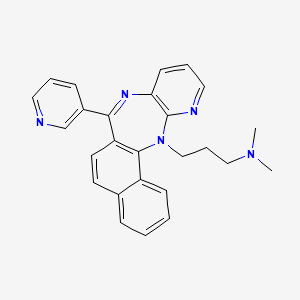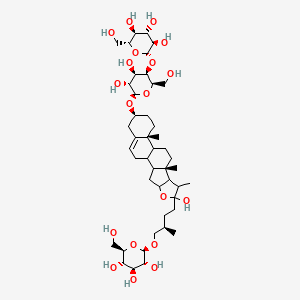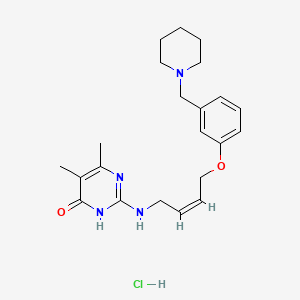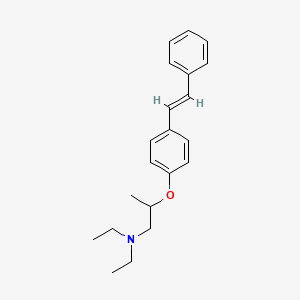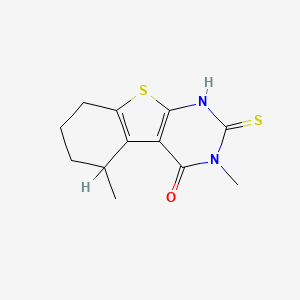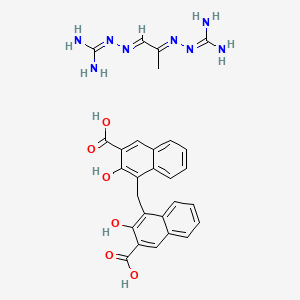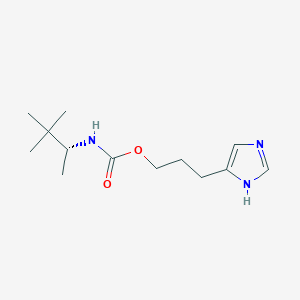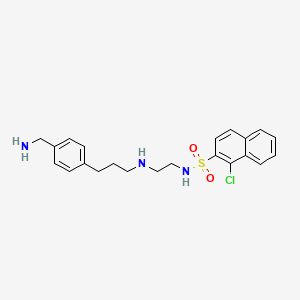
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a sulfonamide group, a chlorine atom, and an aminomethylphenylpropylaminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Aminomethylphenylpropylamine Intermediate: This step involves the reaction of 4-(aminomethyl)benzylamine with propylamine under controlled conditions to form the aminomethylphenylpropylamine intermediate.
Coupling with Naphthalene Derivative: The intermediate is then reacted with 1-chloronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products
Substitution: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-(substituted)naphthalene-2-sulfonamide.
Oxidation: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfone.
Reduction: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfinamide.
Aplicaciones Científicas De Investigación
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-bromonaphthalene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-fluoronaphthalene-2-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-iodonaphthalene-2-sulfonamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can influence its reactivity and interactions with biological targets compared to its bromine, fluorine, and iodine analogs. Chlorine’s size and electronegativity can affect the compound’s binding affinity and specificity.
Propiedades
Número CAS |
779320-96-6 |
|---|---|
Fórmula molecular |
C22H26ClN3O2S |
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
N-[2-[3-[4-(aminomethyl)phenyl]propylamino]ethyl]-1-chloronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H26ClN3O2S/c23-22-20-6-2-1-5-19(20)11-12-21(22)29(27,28)26-15-14-25-13-3-4-17-7-9-18(16-24)10-8-17/h1-2,5-12,25-26H,3-4,13-16,24H2 |
Clave InChI |
MFKKOBLWAUMGNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)S(=O)(=O)NCCNCCCC3=CC=C(C=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


